

Application Note: ^{13}C NMR Analysis of 2,3-Dimethyl-6-nitroaniline

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Compound of Interest

Compound Name: 2,3-Dimethyl-6-nitroaniline

Cat. No.: B184222

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethyl-6-nitroaniline is an aromatic amine derivative of significant interest in medicinal chemistry and materials science. Its structural characterization is crucial for quality control, reaction monitoring, and understanding its physicochemical properties. Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules. This application note provides a detailed protocol for the ^{13}C NMR analysis of **2,3-Dimethyl-6-nitroaniline**, including predicted spectral data and experimental workflow.

Predicted ^{13}C NMR Data

The precise experimental ^{13}C NMR data for **2,3-Dimethyl-6-nitroaniline** is not readily available in public spectral databases. However, based on the analysis of structurally similar compounds, such as 2-methyl-3-nitroaniline and 4-methyl-3-nitroaniline, a prediction of the chemical shifts can be made. The electron-donating effects of the amino and methyl groups, and the electron-withdrawing effect of the nitro group, significantly influence the chemical shifts of the aromatic carbons.

Table 1: Predicted ^{13}C NMR Chemical Shifts for **2,3-Dimethyl-6-nitroaniline**

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale for Prediction
C1 (C-NH ₂)	~149	Attached to the electron-donating amino group, shifted downfield.
C2 (C-CH ₃)	~127	Attached to a methyl group and adjacent to the amino group.
C3 (C-CH ₃)	~133	Attached to a methyl group and in proximity to the nitro group.
C4	~118	Aromatic CH, influenced by adjacent methyl and nitro groups.
C5	~114	Aromatic CH, influenced by the amino group.
C6 (C-NO ₂)	~152	Attached to the strongly electron-withdrawing nitro group, significantly downfield.
2-CH ₃	~13	Typical chemical shift for an aromatic methyl group.
3-CH ₃	~19	Typical chemical shift for an aromatic methyl group.

Note: These are predicted values and may differ from experimental results. The assignments are based on established substituent effects in aromatic systems.

Experimental Protocol

This protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum of **2,3-Dimethyl-6-nitroaniline**.

1. Sample Preparation

- Weigh approximately 20-50 mg of **2,3-Dimethyl-6-nitroaniline**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
- Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

2. NMR Instrument Setup

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

3. Acquisition of ¹³C NMR Spectrum

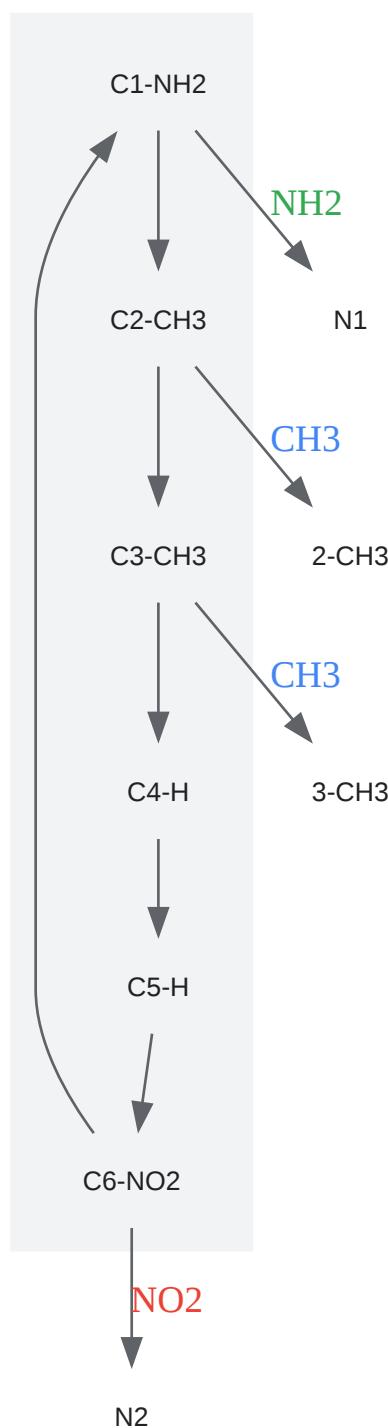
- Set up a standard proton-decoupled ¹³C NMR experiment.
- Typical acquisition parameters for a mid-field spectrometer (e.g., 400 MHz for protons) would be:
 - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

- Number of Scans (ns): 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
- Initiate the data acquisition.

4. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain a flat baseline and positive, absorptive peaks.
- Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm) or the TMS peak to 0 ppm.
- Integrate the peaks if desired, although integration in ¹³C NMR is generally not as straightforwardly quantitative as in ¹H NMR without specific experimental setups.
- Perform peak picking to identify the chemical shifts of all signals.

Visualizations



Molecular Structure of 2,3-Dimethyl-6-nitroaniline

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Caption: Numbered carbon atoms in **2,3-Dimethyl-6-nitroaniline**.



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Caption: Workflow for 13C NMR analysis.

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